REACTION_CXSMILES
|
Br[CH2:2][C:3](=[O:7])[C:4](=O)[CH3:5].[C:8]([CH2:11][NH:12][C:13](=[O:15])[CH3:14])(=[S:10])[NH2:9]>CC(C)=O>[C:3]([C:4]1[N:9]=[C:8]([CH2:11][NH:12][C:13](=[O:15])[CH3:14])[S:10][CH:5]=1)(=[O:7])[CH3:2]
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Name
|
|
Quantity
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47 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(C)=O)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(N)(=S)CNC(C)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 hours
|
Duration
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3 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1N=C(SC1)CNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |